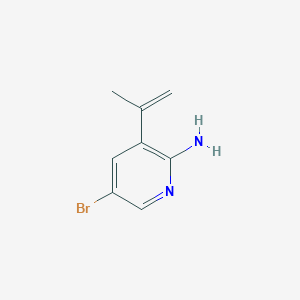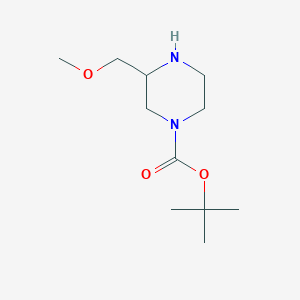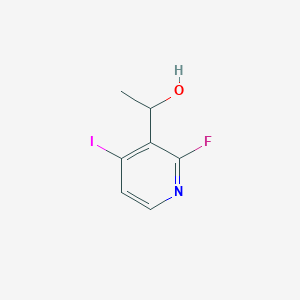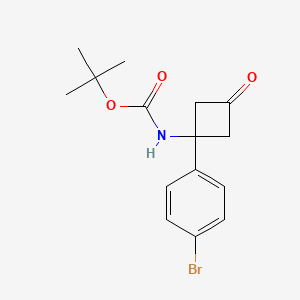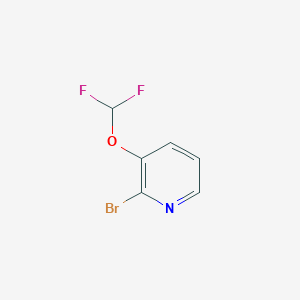
2-(tert-ブチル)-4-クロロピリジン
概要
説明
2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .
科学的研究の応用
触媒開発
2-(tert-ブチル)-4-クロロピリジン: は、工業プロセス用触媒の開発において重要な役割を果たします。効率的な触媒は反応エネルギー障壁を低減し、システム内でより穏やかな反応条件を可能にします。 この化合物は、2-tert-ブチル-4-メチルフェノールの合成に使用されており、これはファインケミカル、食品工業添加物、UV吸収剤、重合阻害剤の調製に広く適用されています .
有機合成ビルディングブロック
その官能基のために、2-(tert-ブチル)-4-クロロピリジンは有機合成におけるビルディングブロックとして役立ちます。 これは、特に多段階合成プロセス中に他の反応性部位を保護するためにtert-ブチル基が必要とされる反応に役立ちます.
医薬品研究
医薬品研究では、2-(tert-ブチル)-4-クロロピリジンはさまざまな生物活性化合物の合成に使用されます。 たとえば、ピペラジン部分は、血栓症の治療に重要な、選択的なXa因子トリプシン様プロテアーゼ阻害剤の開発に不可欠です .
放射性医薬品
この化合物は、放射性医薬品研究にも使用されます。 2-(tert-ブチル)-4-クロロピリジンの官能化誘導体は、スピロ化合物の出発物質として使用され、陽電子放出断層撮影(PET)イメージングに使用される放射性同位体であるフッ素-18の穏やかな導入を容易にします .
ポリマー工業
2-(tert-ブチル)-4-クロロピリジン: は、ポリマー工業でも用途が見られます。 これは、ポリマーの特性を向上させる添加剤の合成に関与しています。たとえば、UV分解に対する耐性を強化し、熱および酸化分解に対して安定化します .
光学増白剤
最後に、2-(tert-ブチル)-4-クロロピリジンの誘導体は、光学増白剤として使用されます。 これらの化合物はUV光を可視光に変換し、熱可塑性樹脂、アクリル樹脂、ポリエステル繊維、塗料、コーティング、印刷インキに一般的に使用されて、白化効果を実現します .
作用機序
Target of action
Compounds with a tert-butyl group often interact with various enzymes and receptors in the body . Chloropyridines, on the other hand, are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals .
Mode of action
The tert-butyl group is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical pathways
Compounds containing a tert-butyl group have been found to be involved in various biological processes, including oxidative stress response pathways .
Pharmacokinetics
A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been conducted, which might provide some insights .
Result of action
Compounds containing a tert-butyl group have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Action environment
Environmental factors can significantly influence the behavior and effects of chemical compounds .
生化学分析
Biochemical Properties
2-(tert-Butyl)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity. For example, 2-(tert-Butyl)-4-chloropyridine can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Cellular Effects
The effects of 2-(tert-Butyl)-4-chloropyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(tert-Butyl)-4-chloropyridine has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2-(tert-Butyl)-4-chloropyridine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 2-(tert-Butyl)-4-chloropyridine can bind to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This binding prevents the enzyme from metabolizing its natural substrates, thereby altering metabolic pathways. Additionally, 2-(tert-Butyl)-4-chloropyridine can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(tert-Butyl)-4-chloropyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, 2-(tert-Butyl)-4-chloropyridine may undergo degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, the stability of 2-(tert-Butyl)-4-chloropyridine has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to 2-(tert-Butyl)-4-chloropyridine can result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(tert-Butyl)-4-chloropyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 2-(tert-Butyl)-4-chloropyridine can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing the desired biochemical effects .
Metabolic Pathways
2-(tert-Butyl)-4-chloropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzymes, which metabolize 2-(tert-Butyl)-4-chloropyridine into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interactions of 2-(tert-Butyl)-4-chloropyridine with metabolic enzymes highlight its role in modulating metabolic pathways and its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(tert-Butyl)-4-chloropyridine within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, 2-(tert-Butyl)-4-chloropyridine can interact with binding proteins that influence its localization and accumulation. The distribution of 2-(tert-Butyl)-4-chloropyridine within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-(tert-Butyl)-4-chloropyridine plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of 2-(tert-Butyl)-4-chloropyridine to particular organelles can influence its biochemical activity, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of 2-(tert-Butyl)-4-chloropyridine provides insights into its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
2-tert-butyl-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMONDDQCZRCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
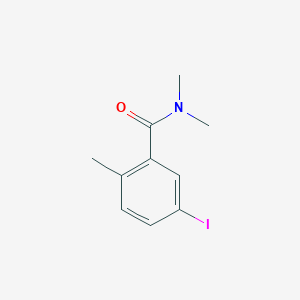


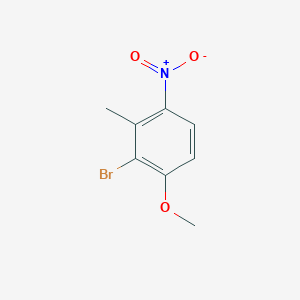



![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
